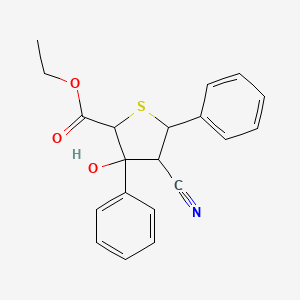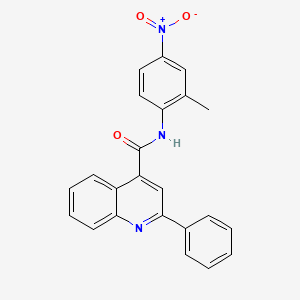
ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiopentonate derivative and has a molecular formula of C24H19NO3S.
Mécanisme D'action
The mechanism of action of ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is not fully understood. However, it is believed that the compound inhibits viral replication by interfering with the viral reverse transcriptase enzyme. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate has been shown to have low toxicity in vitro. The compound has been found to be stable in the presence of human serum and has a long half-life. The compound has also been shown to have good solubility in water and organic solvents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate in lab experiments is its low toxicity and stability. The compound can be used at higher concentrations without causing harm to the cells. However, one of the limitations of using the compound is its high cost of synthesis. The compound is not readily available and requires specialized equipment and expertise to synthesize.
Orientations Futures
There are several future directions for research on ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate. One direction is to investigate the compound's potential as an antiviral and anticancer agent in vivo. Studies can be conducted to determine the compound's pharmacokinetics and toxicity in animal models. Another direction is to explore the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis method can be optimized to reduce the cost of production and increase the yield of the compound.
Conclusion:
In conclusion, ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate is a chemical compound with potential applications in various fields of scientific research. The compound has been studied for its antiviral and anticancer properties and has shown promising results in vitro. The compound's low toxicity and stability make it a suitable candidate for lab experiments. However, further research is needed to fully understand the compound's mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate involves the reaction of thiophenol with ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-oxopentonate in the presence of a base. The reaction yields ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Ethyl 2,5-anhydro-4-cyano-4-deoxy-5-phenyl-3-C-phenyl-2-thiopentonate has potential applications in various fields of scientific research. The compound has been studied for its antiviral and anticancer properties. It has been shown to inhibit the replication of HIV-1 and HSV-1 viruses in vitro. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-2-24-19(22)18-20(23,15-11-7-4-8-12-15)16(13-21)17(25-18)14-9-5-3-6-10-14/h3-12,16-18,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSFVJGPUMQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(S1)C2=CC=CC=C2)C#N)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)

![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)
![N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5139793.png)

